molecular formula C15H16N4O5 B11055846 4-(3,4-dihydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3,4-dihydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11055846
M. Wt: 332.31 g/mol
InChI Key: DUNDRVISRGJAFI-UHFFFAOYSA-N
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Description

4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in drug discovery.

Preparation Methods

The synthesis of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be achieved through multicomponent reactions (MCRs). One common synthetic route involves the reaction of arylglyoxals, 5-aminopyrazoles, and Meldrum’s acid. This one-pot synthesis method is efficient and allows for the creation of a small library of pyrazolopyridine derivatives . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

Chemical Reactions Analysis

4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with molecular targets such as tubulin. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . This mechanism is crucial for its anticancer activity.

Comparison with Similar Compounds

Similar compounds to 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolopyridine derivatives such as:

The uniqueness of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern and the presence of both nitro and dihydroxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H16N4O5/c1-7(2)18-14-9(6-16-18)12(13(19(23)24)15(22)17-14)8-3-4-10(20)11(21)5-8/h3-7,12-13,20-21H,1-2H3,(H,17,22)

InChI Key

DUNDRVISRGJAFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)O)O

Origin of Product

United States

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